(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
CAS No.: 374104-59-3
Cat. No.: VC7005321
Molecular Formula: C23H17N3O2S
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374104-59-3 |
|---|---|
| Molecular Formula | C23H17N3O2S |
| Molecular Weight | 399.47 |
| IUPAC Name | (Z)-3-(2,3-dimethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C23H17N3O2S/c1-14-6-5-8-19(15(14)2)25-12-17(11-24)22-26-20(13-29-22)18-10-16-7-3-4-9-21(16)28-23(18)27/h3-10,12-13,25H,1-2H3/b17-12- |
| Standard InChI Key | FNEUXUSMYBMWCM-ATVHPVEESA-N |
| SMILES | CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C |
Introduction
Synthesis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole and chromene rings, followed by their coupling to the acrylonitrile backbone. Common methods might include condensation reactions for forming the heterocyclic rings and cross-coupling reactions for linking the different parts of the molecule.
Biological Activity
While specific biological activity data for this compound is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, thiazoles and chromenes have been explored for their anti-inflammatory, antioxidant, and anticancer properties.
Example Data Table for Similar Compounds
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Anti-inflammatory | |
| Chromene Derivatives | Antioxidant | |
| Acrylonitrile Derivatives | Potential anticancer |
This table illustrates how similar compounds have been studied for various biological activities, which might inform research on the compound of interest.
Future Directions
-
Synthesis Optimization: Developing efficient synthesis protocols to produce the compound in high yield and purity.
-
Biological Screening: Conducting in vitro and in vivo studies to assess potential therapeutic applications.
-
Structural Modifications: Exploring structural analogs to enhance biological activity or improve pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume